molecular formula C14H11NO3 B13033357 5-(Benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

5-(Benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

Cat. No.: B13033357
M. Wt: 241.24 g/mol
InChI Key: ZFVOURVHWGSRHF-UHFFFAOYSA-N
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Description

5-(Benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that combines the structural features of benzofuran and pyrrole. Benzofuran is known for its presence in various natural products and its significant biological activities, while pyrrole is a fundamental building block in many pharmaceuticals and natural products. The combination of these two moieties in a single molecule offers unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the construction of the benzofuran and pyrrole rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring, followed by the formation of the pyrrole ring through a series of condensation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(Benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The pyrrole ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of benzofuran and pyrrole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

5-(1-benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H11NO3/c1-8-7-11(15-13(8)14(16)17)9-3-2-4-12-10(9)5-6-18-12/h2-7,15H,1H3,(H,16,17)

InChI Key

ZFVOURVHWGSRHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=C3C=COC3=CC=C2)C(=O)O

Origin of Product

United States

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